molecular formula C26H28N2O B10882654 Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone

Cat. No.: B10882654
M. Wt: 384.5 g/mol
InChI Key: GMJGJOATEZIGKJ-UHFFFAOYSA-N
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Description

Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone is a chemical compound with the following structural formula:

C23H21N3O3\text{C}_{23}\text{H}_{21}\text{N}_3\text{O}_3 C23​H21​N3​O3​

It consists of a biphenyl core linked to a piperazine ring through a methanone group. The compound’s molecular weight is approximately 387.43 g/mol .

Preparation Methods

Synthetic Routes:: The synthetic preparation of Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone involves several steps. One common approach is the condensation of 4-(3-phenylpropyl)piperazine with 4-nitrobenzoyl chloride, followed by reduction of the nitro group to an amino group. The final step is the conversion of the amino group to the methanone functionality .

Industrial Production:: While specific industrial production methods are not widely documented, laboratory-scale synthesis provides a foundation for potential large-scale processes.

Chemical Reactions Analysis

Reactivity:: Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone can undergo various chemical reactions, including:

    Oxidation: Oxidative transformations of the aromatic rings.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Substitution reactions at the phenyl and piperazine rings.

Common Reagents and Conditions::

    Nitrobenzoyl chloride: Used in the initial condensation step.

    Hydrogenation catalysts: Employed for the reduction of the nitro group.

    Base or acid catalysts: Facilitate ring substitutions.

Major Products:: The major products depend on the specific reaction conditions. Reduction leads to the formation of the amino derivative, while substitution reactions yield various substituted derivatives.

Scientific Research Applications

Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone finds applications in:

    Medicinal Chemistry: As a scaffold for designing potential drug candidates.

    Neuropharmacology: Due to its piperazine moiety, it may interact with neurotransmitter receptors.

    Chemical Biology: Studying receptor-ligand interactions.

Mechanism of Action

The exact mechanism of action remains an active area of research. It likely involves interactions with specific molecular targets, potentially affecting signaling pathways or receptor function.

Comparison with Similar Compounds

While no direct analogs are mentioned, researchers may compare Biphenyl-4-yl[4-(3-phenylpropyl)piperazin-1-yl]methanone with related compounds to explore its unique features.

Properties

Molecular Formula

C26H28N2O

Molecular Weight

384.5 g/mol

IUPAC Name

(4-phenylphenyl)-[4-(3-phenylpropyl)piperazin-1-yl]methanone

InChI

InChI=1S/C26H28N2O/c29-26(25-15-13-24(14-16-25)23-11-5-2-6-12-23)28-20-18-27(19-21-28)17-7-10-22-8-3-1-4-9-22/h1-6,8-9,11-16H,7,10,17-21H2

InChI Key

GMJGJOATEZIGKJ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CCCC2=CC=CC=C2)C(=O)C3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

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